N-cyclopentyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-14-6-2-3-7-15(14)13-25-19-20-10-17(12-23)22(19)11-18(24)21-16-8-4-5-9-16/h2-3,6-7,10,16,23H,4-5,8-9,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJMSAKZDUQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CCCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopentyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 359.5 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in enzyme inhibition and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| Structure | Chemical Structure |
| CAS Number | 923677-60-5 |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of hydroxymethyl and thioether groups may enhance its binding affinity to target proteins, potentially leading to significant pharmacological effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and L1210 leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Compounds related to imidazole derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thioether moiety may contribute to this effect by disrupting bacterial cell membranes.
Case Studies and Research Findings
- Antitumor Studies : A study investigating the cytotoxic effects of imidazole derivatives found that this compound exhibited significant cytotoxicity against the MCF-7 cell line, with IC50 values indicating effective concentration levels for inducing apoptosis .
- Antimicrobial Activity : In vitro studies have shown that similar compounds possess notable antibacterial properties. For instance, a related imidazole derivative demonstrated effectiveness against resistant strains of bacteria, suggesting that N-cyclopentyl derivatives could be valuable in treating infections caused by multidrug-resistant organisms .
- Mechanistic Insights : Research utilizing biochemical assays indicates that the compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell viability. This inhibition can be attributed to the structural features that allow for effective enzyme binding .
Comparison with Similar Compounds
Core Heterocycle Variations
The imidazole core distinguishes the target compound from thiadiazole- or benzothiazole-based analogs. For example:
- Thiadiazole Derivatives (e.g., compounds 5e, 5j in ): These feature a 1,3,4-thiadiazole ring instead of imidazole. Thiadiazoles exhibit distinct electronic properties due to sulfur and nitrogen atoms, which may enhance metabolic stability but reduce hydrogen-bonding capacity compared to imidazoles .
- Such derivatives have shown anticonvulsant activity, suggesting heterocycle-dependent pharmacological profiles .
Substituent Effects on the Thioether Group
The 2-methylbenzylthio group in the target compound is compared to analogs with varied aromatic substituents:
- 4-Chlorobenzylthio (compound 5e, ): The electron-withdrawing chloro group increases lipophilicity (logP) and may enhance receptor binding via halogen interactions, as seen in antifungal thiadiazoles .
- 4-Fluorobenzylthio (compound 5j, ): Fluorine’s electronegativity improves metabolic stability but may reduce steric bulk compared to the methyl group in the target compound .
- 2,5-Dimethylbenzylthio (): An additional methyl group introduces steric hindrance, which could modulate binding affinity in enzyme inhibition contexts .
Acetamide N-Substituent Modifications
The cyclopentyl group on the acetamide nitrogen is contrasted with smaller or unsaturated substituents:
Hydroxymethyl Group Impact
The hydroxymethyl group at position 5 of the imidazole (shared with ’s analog) enhances hydrophilicity, improving aqueous solubility. This contrasts with analogs lacking polar substituents (e.g., thiadiazoles in ), which prioritize lipophilicity for membrane permeability .
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 373.5 g/mol, inferred from ) falls within the drug-like range (<500 g/mol), similar to ethyl and allyl analogs (MW 404–416 g/mol) .
- logP : The cyclopentyl and 2-methylbenzyl groups contribute to moderate lipophilicity, balanced by the hydroxymethyl group. This balance is critical for oral bioavailability.
Q & A
Synthesis and Reaction Optimization
Basic Question: Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, and how are reaction conditions optimized? Answer: A common approach involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For imidazole-thioether-acetamide derivatives, copper-catalyzed reactions (e.g., Cu(OAc)₂ in tert-BuOH:H₂O solvent systems) are effective for forming triazole or thioether linkages . Optimization includes solvent selection (polar aprotic vs. aqueous mixtures), catalyst loading (e.g., 10 mol% Cu(OAc)₂), and temperature control (room temperature to reflux). Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction (ethyl acetate) and recrystallization (ethanol) .
Advanced Question: Q. How can competing side reactions (e.g., oxidation of thiols or imidazole ring decomposition) be mitigated during synthesis? Answer:
- Thiol Protection: Use in situ protection of thiol groups with benzyl or trityl moieties to prevent oxidation .
- Catalyst Tuning: Replace Cu(OAc)₂ with milder catalysts (e.g., ZnCl₂) in moisture-sensitive steps to avoid imidazole ring degradation .
- Solvent Control: Anhydrous conditions (DMF or DMSO) reduce hydrolysis of intermediates. For example, substituting H₂O with THF in cycloaddition reactions minimizes side products .
Structural Characterization
Basic Question: Q. What spectroscopic methods are essential for confirming the structure of this compound? Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, -NH at ~3260 cm⁻¹, and C-S at ~1250 cm⁻¹) .
- NMR: ¹H NMR detects cyclopentyl protons (δ 1.5–2.5 ppm) and imidazole-thioether linkages (δ 5.4–5.5 ppm for -SCH₂-). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
Advanced Question: Q. How can overlapping signals in ¹H NMR spectra (e.g., cyclopentyl vs. imidazole protons) be resolved? Answer:
- Decoupling Experiments: Use homonuclear decoupling to isolate cyclopentyl multiplet signals.
- Solvent Variation: DMSO-d₆ vs. CDCl₃ shifts imidazole NH protons downfield (δ 10–11 ppm), reducing overlap .
- 2D NMR: HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks (e.g., distinguishing hydroxymethyl vs. thioether carbons) .
Computational and Mechanistic Studies
Basic Question: Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions? Answer: Density Functional Theory (DFT) calculates electron density maps to identify electrophilic sites (e.g., imidazole C-2 or acetamide carbonyl). Fukui indices guide predictions for regioselective thioether bond formation .
Advanced Question: Q. What role do solvent effects play in the reaction mechanism, and how are they modeled computationally? Answer:
- Continuum Solvation Models: COSMO-RS or SMD simulate solvent polarity effects on transition states. For example, tert-BuOH stabilizes zwitterionic intermediates in cycloaddition reactions .
- Molecular Dynamics (MD): Trajectories predict aggregation behavior in aqueous systems, critical for optimizing reaction yields .
Biological Activity Profiling
Basic Question: Q. What in vitro assays are suitable for evaluating the bioactivity of this compound? Answer:
- Enzyme Inhibition: Lipoxygenase (LOX) or cyclooxygenase (COX) assays using UV-Vis spectroscopy to monitor substrate conversion (e.g., arachidonic acid for COX) .
- Antimicrobial Screening: Broth microdilution assays (MIC values) against Gram-positive/negative strains .
Advanced Question: Q. How can molecular docking studies rationalize binding interactions with target enzymes? Answer:
- Protein Preparation: Retrieve crystal structures (PDB) of target enzymes (e.g., COX-2). Remove water molecules and add hydrogens using tools like AutoDock Tools .
- Docking Simulations: AutoDock Vina or Schrödinger Glide predicts binding poses. For example, the imidazole-thioether moiety may occupy hydrophobic pockets, while the acetamide group forms H-bonds with catalytic residues .
Data Contradictions and Reproducibility
Advanced Question: Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85% for similar derivatives)? Answer:
- Parameter Screening: Replicate reactions with controlled variables (catalyst purity, solvent ratios). For example, reports 70% yield with Cu(OAc)₂, while achieves 85% using K₂CO₃ under reflux .
- Byproduct Analysis: LC-MS identifies side products (e.g., oxidized thiols) to refine reaction conditions .
Process Scale-Up and Engineering
Advanced Question: Q. What engineering considerations are critical for scaling up the synthesis while maintaining yield? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
